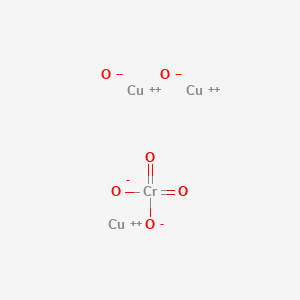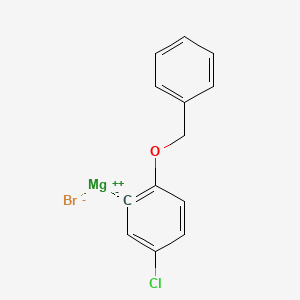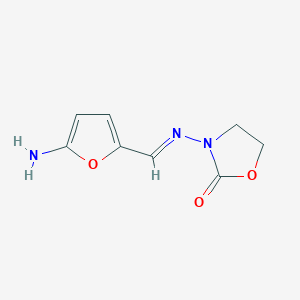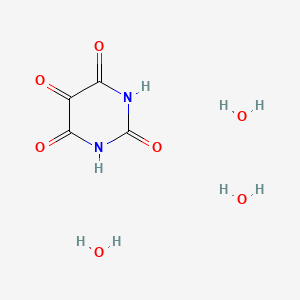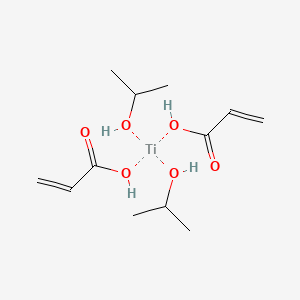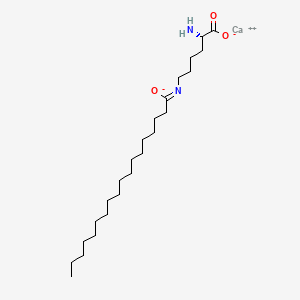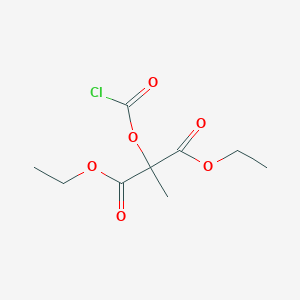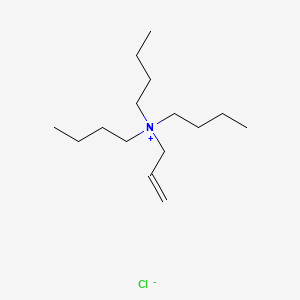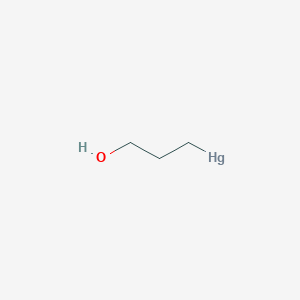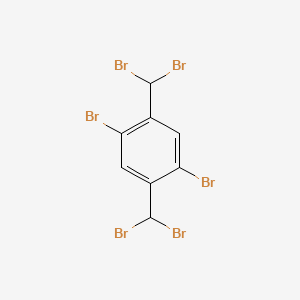
1,4-Dibromo-2,5-bis(dibromomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,5-bis(dibromomethyl)benzene is a polybrominated aromatic compound with the molecular formula C8H4Br6 This compound is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 4, and two dibromomethyl groups attached at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,4-dimethylbenzene (p-xylene). The reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through the formation of intermediate bromomethyl groups, which are further brominated to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,5-bis(dibromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1,4-Dibromo-2,5-bis(dibromomethyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other polybrominated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2,5-bis(dibromomethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and dibromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of dibromomethyl groups.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of dibromomethyl groups.
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with bromine atoms at different positions.
Uniqueness
1,4-Dibromo-2,5-bis(dibromomethyl)benzene is unique due to the presence of multiple bromine atoms and dibromomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
36711-69-0 |
|---|---|
Formule moléculaire |
C8H4Br6 |
Poids moléculaire |
579.5 g/mol |
Nom IUPAC |
1,4-dibromo-2,5-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H |
Clé InChI |
KLEOTAJNEAAHOP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)C(Br)Br)Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


